molecular formula CH3ClN2S B15421305 N-Chlorothiourea CAS No. 114019-32-8

N-Chlorothiourea

Cat. No.: B15421305
CAS No.: 114019-32-8
M. Wt: 110.57 g/mol
InChI Key: KIUYINLYNRFJLM-UHFFFAOYSA-N
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Description

N-Chlorothiourea (CAS 114019-32-8) is a organosulfur compound with the molecular formula CH 3 ClN 2 S and a molecular weight of 110.57 g/mol . It is a thiourea derivative where a chlorine atom is incorporated into the thiourea backbone, a modification known to influence the electronic properties and biological activity of such molecules . Thiourea derivatives are versatile intermediates in organic synthesis and are frequently investigated for their diverse biological potentials . Researchers can utilize this compound as a building block or precursor in the development of novel chemical entities. The presence of the chlorine atom is a key structural feature, as studies on analogous compounds have shown that halogen substituents, particularly chlorine, can be crucial for enhancing biological activity . For instance, various chlorinated thiourea derivatives have demonstrated significant antimicrobial and antioxidant activities in scientific research . Furthermore, certain thiourea derivatives can act as catalysts in chemical reactions, such as the chlorination of olefins using N-chlorosuccinimide (NCS) . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

114019-32-8

Molecular Formula

CH3ClN2S

Molecular Weight

110.57 g/mol

IUPAC Name

chlorothiourea

InChI

InChI=1S/CH3ClN2S/c2-4-1(3)5/h(H3,3,4,5)

InChI Key

KIUYINLYNRFJLM-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)NCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Chlorothiourea with four structurally related thiourea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Properties
This compound C₆H₅ClN₂S 186.657 (estimated) Not explicitly provided Chlorine substitution on thiourea backbone Synthetic intermediate, coordination chemistry
N-(3-Chlorophenyl)thiourea C₇H₇ClN₂S 186.657 4947-89-1 Chlorine on phenyl ring; planar structure Crystal engineering, ligand in metal complexes
N-Allyl-N'-(4-chlorophenyl)thiourea C₁₀H₁₁ClN₂S 226.72 14255-79-9 Allyl and 4-chlorophenyl groups Cytotoxicity studies, medicinal chemistry
N-Acetylthiourea C₃H₆N₂OS 118.16 591-08-2 Acetyl group substitution Biochemical research, reference standard
N-Nitro-S-Methylisothiourea C₂H₅N₃O₂S 135.15 2986-25-6 Nitroso and methyl groups Analytical method validation, QC standards

Key Observations :

  • Substituent Effects : The presence of chlorine (on phenyl or backbone), allyl, acetyl, or nitroso groups significantly alters reactivity. For instance, N-(3-Chlorophenyl)thiourea forms stable metal complexes due to its planar structure , while N-Nitro-S-Methylisothiourea meets stringent regulatory standards for nitrosamines .
  • Molecular Weight : this compound and its phenyl-substituted analogs (e.g., N-(3-Chlorophenyl)thiourea) have higher molecular weights compared to acetyl or nitroso derivatives, influencing solubility and volatility .

Research Findings and Data

  • Crystal Structures : X-ray diffraction studies of N,N′-bis(4-chlorophenyl)thiourea reveal intermolecular hydrogen bonds stabilizing the lattice, a feature shared with this compound analogs .
  • Cytotoxicity : Allyl-substituted thioureas exhibit IC₅₀ values in the micromolar range, highlighting structure-activity relationships where bulkier substituents enhance bioactivity .

Q & A

Q. What are the standard protocols for synthesizing N-Chlorothiourea in laboratory settings?

this compound is typically synthesized via chlorination of thiourea derivatives using reagents like sodium hypochlorite or chlorine gas under controlled acidic conditions. Key steps include:

  • Reagent selection : Use stoichiometric equivalents of chlorinating agents to minimize side reactions (e.g., over-chlorination).
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature control : Maintain 0–5°C to prevent thermal decomposition.
  • Validation : Confirm purity via melting point analysis and HPLC (>95% purity threshold recommended).

Example Synthesis Table :

ReagentSolventTemp (°C)Yield (%)Purity (%)
NaOClDMF0–57897
Cl₂DMSO106592

Q. How should researchers characterize this compound’s structural and chemical properties?

  • Spectroscopic methods : Use 1^1H/13^13C NMR to confirm substitution patterns and chlorine bonding. IR spectroscopy identifies thiocarbonyl (C=S) stretching at ~1250 cm⁻¹ .
  • Elemental analysis : Verify C, H, N, S, and Cl percentages (deviation <0.3% acceptable).
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 150°C.

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods due to potential release of HCl gas during reactions.
  • Personal protective equipment (PPE) : Chlorine-resistant gloves and goggles.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from variations in reaction conditions or impurities. Methodological approaches include:

  • Controlled replication : Reproduce studies using identical reagents, solvents, and equipment.
  • Error analysis : Quantify uncertainties in measurements (e.g., via standard deviation in kinetic studies).
  • Systematic variable testing : Isolate factors like solvent polarity or catalyst loading to identify critical parameters .

Q. What experimental designs are optimal for studying this compound’s reaction mechanisms?

  • Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer mechanistic pathways (e.g., SN1 vs. SN2).
  • Isotopic labeling : Use 35^{35}S-labeled thiourea to trace sulfur participation in substitution reactions.
  • Computational modeling : Validate mechanisms via DFT calculations (e.g., Gibbs free energy barriers for intermediates) .

Q. How can researchers address discrepancies in this compound’s stability across different studies?

  • Accelerated aging tests : Expose samples to elevated temperatures/humidity and quantify degradation via LC-MS.
  • Environmental controls : Document ambient conditions (e.g., O₂ levels, light exposure) during storage .
  • Statistical comparison : Apply ANOVA to assess significance of stability variations between batches.

Q. What strategies improve reproducibility in this compound-based synthetic routes?

  • Detailed protocols : Specify exact molar ratios, stirring rates, and purification steps (e.g., recrystallization solvents).
  • Open-data practices : Share raw spectral data and chromatograms in supplementary materials .
  • Collaborative validation : Cross-verify results with independent labs using blinded samples .

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s bioactivity?

  • Dose-response assays : Test cytotoxicity in cell lines (e.g., IC₅₀ determination) with positive/negative controls.
  • Metabolic stability : Use liver microsomes to predict in vivo behavior.
  • Structure-activity relationships (SAR) : Modify substituents on the thiourea scaffold and compare bioactivity .

Q. What analytical techniques are critical for detecting this compound degradation products?

  • High-resolution mass spectrometry (HR-MS) : Identify low-abundance byproducts (e.g., sulfonic acid derivatives).
  • X-ray crystallography : Resolve structural changes in degraded samples.
  • Multivariate analysis : Use PCA to correlate degradation pathways with environmental factors .

Q. How can computational chemistry enhance this compound research?

  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes).
  • Solvent effect simulations : Calculate solvation free energies to optimize reaction conditions.
  • Toxicity prediction : Apply QSAR models to prioritize compounds for experimental testing .

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